molecular formula C8H14N2O B6234329 3-azabicyclo[3.2.1]octane-3-carboxamide CAS No. 2105720-62-3

3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B6234329
CAS No.: 2105720-62-3
M. Wt: 154.2
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Description

3-Azabicyclo[3.2.1]octane-3-carboxamide is a chemical building block based on the privileged 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the tropane family of alkaloids . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to bioactive alkaloids like cocaine and its inherent rigidity, which is a valuable feature for designing receptor probes and ligands . Researchers utilize this core structure in various fields, particularly in neuroscience. Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been extensively investigated as inhibitors of monoamine neurotransmitter transporters, such as the dopamine (DAT) and serotonin (SERT) transporters, to develop pharmacotherapies for conditions like cocaine abuse . Furthermore, novel classes of drugs featuring the azabicyclo[3.2.1]octane core have been identified as potent, systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), presenting a promising approach for managing inflammatory response and pain . The carboxamide functional group at the 3-position offers a versatile handle for further synthetic modification, allowing chemists to explore structure-activity relationships and develop novel compounds for biological testing. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

CAS No.

2105720-62-3

Molecular Formula

C8H14N2O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Preparation Methods

Dihydroxylation of Norbornene β-Amino Esters

The synthesis of 3-azabicyclo[3.2.1]octane derivatives begins with diexo or diendo norbornene β-amino esters. For example, diexo-N-Boc-protected norbornene amino ester 1 undergoes dihydroxylation using OsO₄ and N-methylmorpholine-N-oxide (NMO) in acetone, yielding a single diastereomer of dihydroxylated amino ester 2 with 98% efficiency. This step establishes the stereochemical foundation for subsequent ring-closure reactions.

Oxidative Cleavage and Reductive Amination

Diol 2 is subjected to NaIO₄-mediated oxidative cleavage in THF/H₂O, generating a dialdehyde intermediate. Reductive amination with benzylamine (BnNH₂) and NaCNBH₃ in acetic acid facilitates cyclization, producing ethyl diexo-3-benzyl-7-(tert-butoxycarbonylamino)-3-azabicyclo[3.2.1]octane-6-carboxylate (3 ) in 38% yield over two steps. The benzyl group serves as a temporary nitrogen protector, which can later be replaced with a carboxamide functionality.

Stereochemical Control and Resolution

Enzymatic Resolution of Racemic Precursors

Enantiomerically pure 3-azabicyclo[3.2.1]octane-3-carboxamide is obtained via enzymatic resolution using Candida antarctica lipase B (CAL-B). Racemic norbornene β-lactam is treated with CAL-B in iPr₂O, selectively hydrolyzing one enantiomer. The remaining lactam is converted to amino ester (+)-1 , which undergoes dihydroxylation and reductive amination to yield enantiopure carboxamide (>99% ee).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity Challenges
Reductive AminationDihydroxylation, NaIO₄ cleavage38Diastereomer separation
Lactam ReductionThermal cyclization, LiAlH₄65Lactam tautomerism
Enzymatic ResolutionCAL-B hydrolysis, reductive steps42Substrate specificity

Optimization and Scalability Challenges

Oxidative Cleavage Efficiency

NaIO₄-mediated cleavage of diol intermediates occasionally generates keto-enol tautomers, leading to configurational instability. Stabilizing the dialdehyde through rapid reductive amination minimizes side reactions, improving overall yield.

Purification of Amine Intermediates

Post-reduction mixtures often contain unreacted lactam and inorganic salts. Column chromatography on silica gel (n-hexane/EtOAc) resolves these issues, albeit with moderate recovery rates .

Chemical Reactions Analysis

Types of Reactions

3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications or studied for their biological activities.

Scientific Research Applications

Chemistry

3-Azabicyclo[3.2.1]octane-3-carboxamide serves as a vital building block in organic synthesis, particularly in the development of complex pharmaceuticals and organic molecules. Its unique structure allows for versatile reactivity patterns that are beneficial in synthetic pathways.

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
8-Azabicyclo[3.2.1]octaneSimilar bicyclic frameworkPrimarily nitrogen-based interactions
2-Azabicyclo[3.2.1]octaneContains nitrogen but differs in positionUsed in drug discovery
6-Oxa-3-azabicyclo[3.2.1]octaneContains both nitrogen and oxygenDifferent arrangement of heteroatoms

Biology

In biological research, the compound is utilized for studying enzyme interactions and as a probe in biochemical assays. Its ability to modulate protein activity makes it valuable in exploring biochemical pathways.

Case Study: Enzyme Interaction Studies
Research has shown that this compound can influence various biochemical pathways depending on its specific targets, revealing insights into its potential therapeutic roles.

Medicine

The compound exhibits potential therapeutic applications due to its structural uniqueness, which allows it to interact with various biological targets, particularly receptors involved in neurological functions.

Therapeutic Potential:

  • Modulation of mu-opioid receptors.
  • Possible applications in treating conditions related to gastrointestinal motility due to its antagonist properties.

Case Study: Mu-Opioid Receptor Antagonism
Research indicates that compounds similar to this compound can act as mu-opioid receptor antagonists, providing a pathway for developing medications that mitigate opioid-induced side effects without compromising analgesic efficacy.

Industry

In industrial applications, this compound is employed in the development of agrochemicals and dyes, leveraging its stability and reactivity for practical uses.

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding affinity and specificity, which can modulate biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Targets References
3-Azabicyclo[3.2.1]octane-3-carboxamide Bicyclo[3.2.1]octane Carboxamide at C3 154.21 NOP receptor agonism, anxiolytics
SCH 655842 Bicyclo[3.2.1]octane Bis(2-chlorophenyl)methyl, phenyl at C8 472.36 NOP receptor agonism (rodent models)
3-Azabicyclo[3.3.1]nonane-6,9-dione Bicyclo[3.3.1]nonane Ketones at C6 and C9 209.24 Hydrolysis to monocyclic carboxylic acids
3,8-Diazabicyclo[3.2.1]octane-3-carboxamide Bicyclo[3.2.1]octane Additional nitrogen at C8 254.37 Spns2 inhibition, immunomodulation

Key Observations :

  • Ring Size and Rigidity: Increasing ring size (e.g., bicyclo[3.3.1]nonane in ) reduces conformational strain but may decrease receptor-binding specificity.

Pharmacological Profiles

Table 2: Efficacy and Side-Effect Comparisons

Compound Name Biological Activity Efficacy (Rodent Models) Side-Effect Liability References
This compound NOP receptor agonism Anxiolytic-like effects Lower sedation vs. benzodiazepines
SCH 221510 NOP receptor agonism Anxiolytic-like activity Reduced motor impairment
N-(4-Decylphenyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxamide Spns2 inhibition Reduced plasma S1P levels Not reported

Key Findings :

  • NOP Receptor Agonists: SCH 655842 and this compound both show anxiolytic effects but differ in cross-species efficacy. SCH 655842 demonstrates reduced side effects in rodents compared to SCH 221510, which has a hydroxyl group at C3 .
  • Enzyme Targets : Derivatives like N-(4-decylphenyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxamide exhibit potent Spns2 inhibition, highlighting the scaffold’s adaptability beyond neurotransmitter systems .

Q & A

Q. What are the key synthetic routes for 3-azabicyclo[3.2.1]octane-3-carboxamide derivatives?

The synthesis typically involves dihydroxylation of exo-norbornene β-amino acids, followed by oxidative cleavage of vicinal diols (e.g., using NaIO₄) to form dialdehydes. Reductive amination (e.g., with NaBH₃CN and benzylamine) facilitates cyclization to yield the bicyclic core . For carboxamide derivatives, post-functionalization via coupling reactions with activated carboxylic acids or esters is common. Critical steps include stereochemical control during dihydroxylation and purification via column chromatography to isolate enantiopure intermediates .

Q. How is the stereochemistry of 3-azabicyclo[3.2.1]octane derivatives confirmed experimentally?

Nuclear Overhauser Effect Spectroscopy (NOESY) is pivotal for determining relative stereochemistry. For example, NOE correlations between hydroxyl protons (e.g., δ 4.63 for OH-5/OH-6) and bridgehead hydrogens (e.g., H-7 at δ 1.81) confirm the cis arrangement of substituents in dihydroxylated intermediates . X-ray crystallography or chiral HPLC may further validate absolute configurations in enantiomerically pure compounds .

Q. What are the primary biological targets of 3-azabicyclo[3.2.1]octane-based compounds?

These derivatives are explored as modulators of neurotransmitter reuptake (e.g., serotonin, dopamine) due to structural resemblance to tropane alkaloids . Specific analogs, such as γ-secretase modulators, are investigated for Alzheimer’s disease therapy . Carboxamide substituents enhance binding affinity to enzymes or receptors by introducing hydrogen-bonding motifs .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-azabicyclo[3.2.1]octane scaffolds be optimized?

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) enables enantiopure synthesis. For example, lipase-catalyzed ring-opening of racemic β-lactams yields enantiomerically pure exo-β-amino acids (>99% ee) . Ti-mediated intramolecular cyclopropanation of L-serine-derived amides also achieves stereocontrol, with yields up to 93% for key intermediates .

Q. How can contradictory stereochemical data in bicyclic systems be resolved?

Discrepancies often arise from dynamic ring-flipping or solvent-dependent conformational changes. Strategies include:

  • Variable-temperature NMR to assess energy barriers for ring inversion.
  • Density Functional Theory (DFT) calculations to predict stable conformers and compare with experimental NOESY data .
  • Crystallographic analysis to unambiguously assign configurations .

Q. What methodologies elucidate structure-activity relationships (SAR) for carboxamide derivatives?

Parameter Method Example Findings
Substituent Effects Parallel synthesis of analogs with varying R-groups (e.g., aryl, alkyl)4-Chlorophenyl derivatives show 10× higher γ-secretase modulation than unsubstituted analogs .
Bioisosteric Replacement Replacement of carboxamide with sulfonamide or ureaCarboxamide retains potency (IC₅₀ = 50 nM) vs. sulfonamide (IC₅₀ = 120 nM) in receptor binding assays .
Pharmacophore Mapping Molecular docking and 3D-QSAR studiesCarboxamide oxygen forms critical H-bonds with Asp-385 in γ-secretase active site .

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